

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N,N-Dimethyl-1-(morpholin-3-yl)methanamine</i>
Cat. No.:	B172044

[Get Quote](#)

Technical Guide: N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Disclaimer: Publicly available experimental data for the physical and chemical properties of **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a dimethylaminomethyl substituent at the 3-position of the morpholine ring introduces a tertiary amine, which can significantly influence the molecule's physicochemical properties, such as its basicity and lipophilicity, as well as its pharmacological profile. This document outlines the predicted properties, a plausible synthetic route, and characterization methods for this compound.

Chemical and Physical Properties

Due to the absence of experimental data for the target compound, the following tables provide data for structurally related and commercially available morpholine derivatives: 3-Methylmorpholine and N-Ethylmorpholine. This information can serve as a useful reference for predicting the properties of **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**.

Table 1: General Information and Identifiers

Property	Value (for N,N-Dimethyl-1-(morpholin-3-yl)methanamine)
IUPAC Name	N,N-Dimethyl-1-(morpholin-3-yl)methanamine
Synonyms	3-(Dimethylaminomethyl)morpholine
CAS Number	2304583-87-5 (dihydrochloride)
Molecular Formula	C ₇ H ₁₆ N ₂ O
Molecular Weight	144.22 g/mol

Table 2: Comparative Physicochemical Properties of Related Morpholine Derivatives

Property	3-Methylmorpholine[1][2]	N-Ethylmorpholine[3][4][5]
Molecular Formula	C ₅ H ₁₁ NO	C ₆ H ₁₃ NO
Molecular Weight	101.15 g/mol	115.17 g/mol [4]
Appearance	Colorless liquid[1]	Colorless liquid[4]
Odor	Pungent[1]	Ammonia-like[3][4]
Boiling Point	133-134 °C[1]	139 °C[6]
Melting Point	-	-63 °C[5][6]
Density	0.959 g/cm ³ (at 16 °C)[1]	0.91 g/mL (at 20 °C)[5]
Flash Point	41.3 °C[1]	27 °C[6]
Solubility in Water	Soluble[1]	Moderately soluble[3][4]
pKa	9.03 ± 0.40 (Predicted)[1]	-

Experimental Protocols

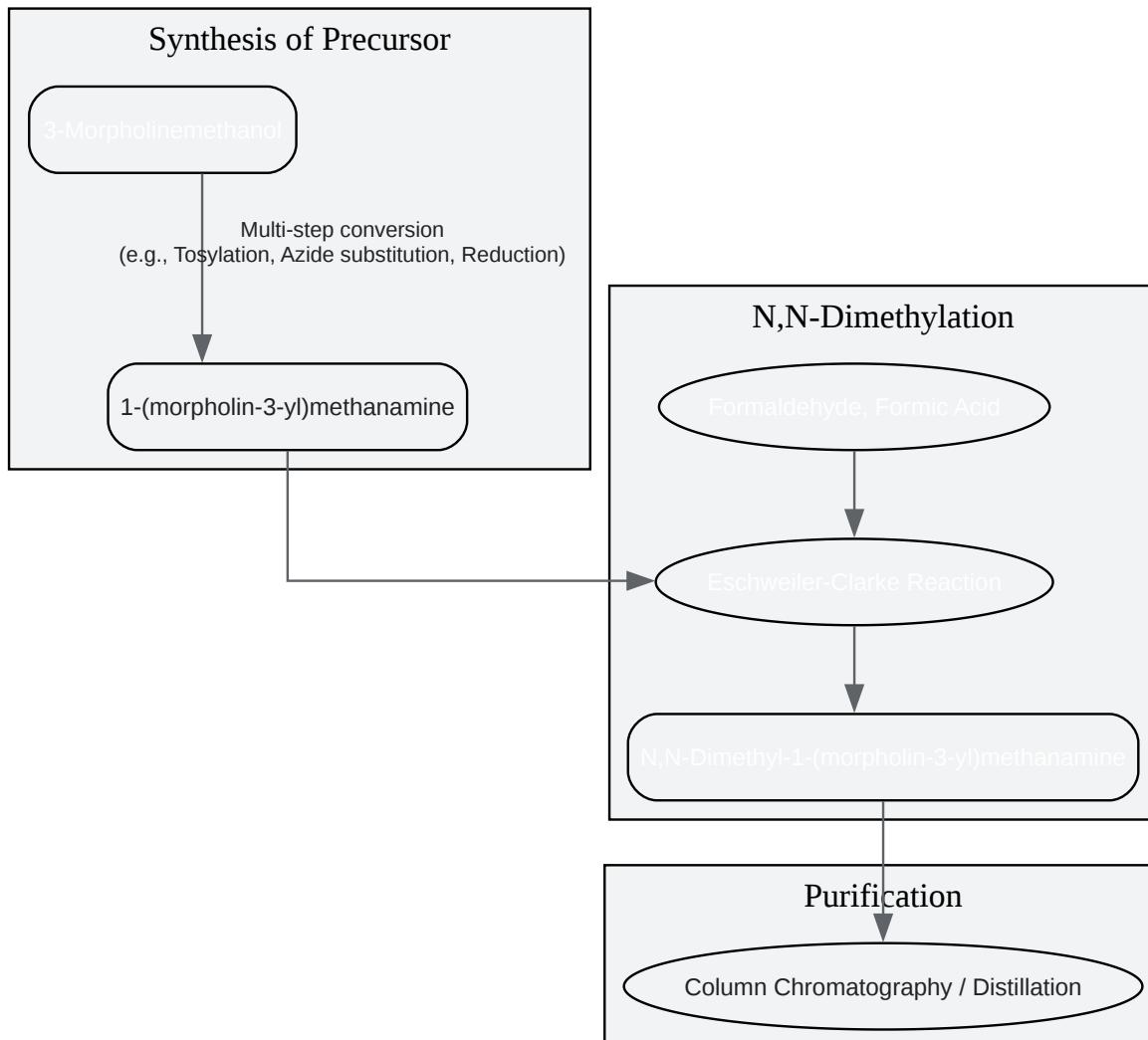
A plausible synthetic route to **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** would involve the N,N-dimethylation of a primary amine precursor, 1-(morpholin-3-yl)methanamine. A well-established method for this transformation is the Eschweiler-Clarke reaction.

Proposed Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine via Eschweiler-Clarke Reaction

This protocol describes the methylation of a primary amine using formic acid and formaldehyde.^{[7][8][9]}

Materials:

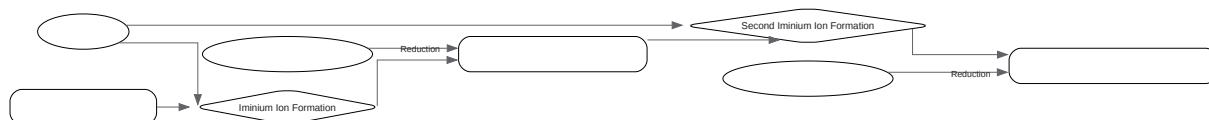
- 1-(morpholin-3-yl)methanamine
- Formaldehyde (37% aqueous solution)
- Formic acid (98-100%)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Hydrochloric acid (HCl) (1M)


Procedure:

- To a round-bottom flask charged with 1-(morpholin-3-yl)methanamine (1.0 eq), add formic acid (3.0 eq).
- Slowly add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.

- Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Add water and 1M HCl to the reaction mixture and extract with dichloromethane to remove any non-basic impurities.
- Basify the aqueous phase to a pH of 11-12 with a concentrated solution of sodium hydroxide.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude tertiary amine can be purified by column chromatography or distillation.

Mandatory Visualizations


Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**.

Logical Relationship of Eschweiler-Clarke Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Logical steps of the Eschweiler-Clarke N,N-dimethylation reaction.

Characterization

The synthesized **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** can be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy would confirm the presence of the N,N-dimethyl group, typically appearing as a singlet in the range of 2.2-2.5 ppm. The protons on the morpholine ring and the methylene bridge would show characteristic multiplets.
 - ^{13}C NMR spectroscopy would show distinct signals for the two methyl carbons of the dimethylamino group, as well as the carbons of the morpholine ring and the methylene bridge.
- Mass Spectrometry (MS):
 - Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show a characteristic loss of a methyl group and other fragments related to the morpholine ring structure.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups and the morpholine ring. The absence of N-H stretching bands (typically around 3300-

3500 cm⁻¹) would indicate the successful formation of the tertiary amine.

Conclusion

While specific experimental data for **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** is not readily available in the public domain, this technical guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The proposed synthetic route via the Eschweiler-Clarke reaction is a reliable method for the N,N-dimethylation of the primary amine precursor. The provided comparative data for related morpholine derivatives offers a valuable reference for predicting the physicochemical properties of the target compound. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and similar morpholine-based molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ETHYL MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["N,N-Dimethyl-1-(morpholin-3-yl)methanamine" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b172044#n-n-dimethyl-1-morpholin-3-yl-methanamine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com